molecular formula C18H15ClFN3O2 B10947434 N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10947434
M. Wt: 359.8 g/mol
InChI Key: OORIEEPNZXVBEJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves multiple steps, starting with the preparation of the core pyrazole structure. The reaction typically begins with the condensation of 5-chloro-2-methylphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with 2-fluorophenoxyacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cell function, which may be beneficial in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide
  • N-(3-chloro-2-methylphenyl)anthranilic acid

Uniqueness

N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15ClFN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H15ClFN3O2/c1-12-6-7-13(19)10-16(12)21-18(24)15-8-9-23(22-15)11-25-17-5-3-2-4-14(17)20/h2-10H,11H2,1H3,(H,21,24)

InChI Key

OORIEEPNZXVBEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F

Origin of Product

United States

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